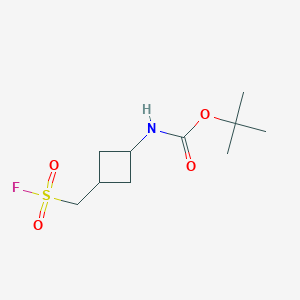
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a fluorosulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluorosulfonylmethyl Group: This step involves the functionalization of the cyclobutyl ring with a fluorosulfonylmethyl group. This can be achieved using reagents such as fluorosulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorosulfonylmethyl group.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted carbamates or sulfonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive fluorosulfonyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer novel interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate exerts its effects involves its reactive functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Lacks the cyclobutyl and fluorosulfonylmethyl groups.
Cyclobutyl carbamate: Does not have the tert-butyl or fluorosulfonylmethyl groups.
Fluorosulfonylmethyl cyclobutane: Lacks the carbamate group.
Uniqueness
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is unique due to the combination of its functional groups. The presence of both a reactive fluorosulfonyl group and a protective tert-butyl carbamate group allows for versatile applications in various fields.
This compound’s distinct structure and reactivity profile make it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H18FNO4S |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(fluorosulfonylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
XWHAVXZUOOPPHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
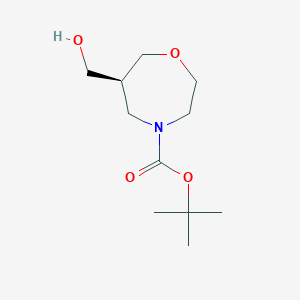


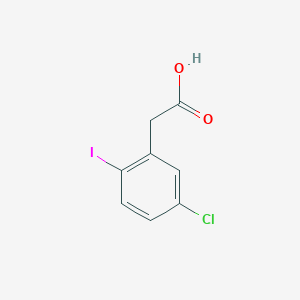
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)

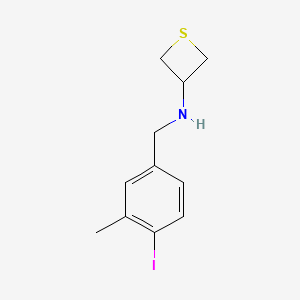
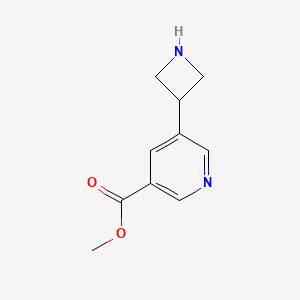

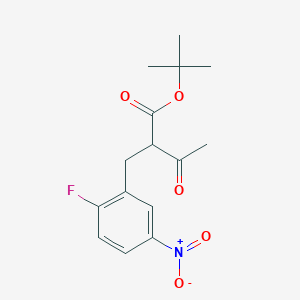
![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)

